molecular formula C22H25N3O3 B11670912 4-(morpholin-4-ylmethyl)-N'-{(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide

4-(morpholin-4-ylmethyl)-N'-{(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide

Cat. No.: B11670912
M. Wt: 379.5 g/mol
InChI Key: WUOKGVHHMJXASS-XQNSMLJCSA-N
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Description

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is an organic compound that features a morpholine ring, a benzohydrazide moiety, and a prop-2-en-1-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process. One common method involves the condensation of benzohydrazide with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with morpholine and a suitable alkylating agent under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H25N3O3/c1-2-12-28-21-5-3-4-19(15-21)16-23-24-22(26)20-8-6-18(7-9-20)17-25-10-13-27-14-11-25/h2-9,15-16H,1,10-14,17H2,(H,24,26)/b23-16+

InChI Key

WUOKGVHHMJXASS-XQNSMLJCSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

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